molecular formula C10H9Cl2N B8263268 5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole

5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B8263268
M. Wt: 214.09 g/mol
InChI Key: FMKUPHITIIBDJI-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole: is an organic compound characterized by a pyrrole ring substituted with a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde and a suitable amine, such as pyrrolidine.

    Condensation Reaction: The aldehyde group of 3,5-dichlorobenzaldehyde reacts with the amine group of pyrrolidine under acidic or basic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the pyrrole ring. This step often requires a catalyst or specific reaction conditions, such as heating or the use of a dehydrating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, improving yield and purity.

    Catalysts: The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization step.

    Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the pyrrole ring or the dichlorophenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding. Its dichlorophenyl group is particularly useful for investigating halogen bonding in biological systems.

Medicine

Medicinally, this compound has potential as a lead compound for developing new drugs. Its structure can be modified to enhance biological activity and selectivity towards specific targets.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism by which 5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyrrole ring can engage in π-π interactions and hydrogen bonding, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    5-(3,5-Dichlorophenyl)-2H-pyrrole: Lacks the dihydro component, affecting its reactivity and stability.

    5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group, altering its solubility and biological activity.

    3,5-Dichlorophenylpyrrole: Similar structure but without the dihydro component, leading to different chemical properties.

Uniqueness

This compound is unique due to its combination of a dichlorophenyl group and a dihydropyrrole ring. This structure provides a balance of stability and reactivity, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further distinguish it from similar compounds.

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKUPHITIIBDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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